molecular formula C8H6BrNO5 B14674198 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde CAS No. 36225-16-8

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

Cat. No.: B14674198
CAS No.: 36225-16-8
M. Wt: 276.04 g/mol
InChI Key: VWVFLPUKZSZXSM-UHFFFAOYSA-N
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Description

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an aromatic compound with a complex structure that includes bromine, hydroxyl, methoxy, nitro, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde typically involves the bromination of 3-hydroxy-4-methoxybenzaldehyde. The reaction is carried out using bromine in an appropriate solvent, such as acetic acid, under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzoic acid.

    Reduction: 6-Bromo-4-hydroxy-3-methoxy-2-aminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde depends on its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The aldehyde group can form Schiff bases with amines, leading to potential biological activity. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is unique due to the presence of multiple functional groups that allow for diverse chemical reactions and potential applications in various fields. Its combination of bromine, hydroxyl, methoxy, nitro, and aldehyde groups makes it a versatile compound for research and industrial purposes.

Properties

CAS No.

36225-16-8

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

IUPAC Name

6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6BrNO5/c1-15-8-6(12)2-5(9)4(3-11)7(8)10(13)14/h2-3,12H,1H3

InChI Key

VWVFLPUKZSZXSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1O)Br)C=O)[N+](=O)[O-]

Origin of Product

United States

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